3-Nonen-1-ol can be derived from natural sources, particularly in essential oils, where it contributes to the aroma profile of various plants. It is also synthesized chemically through various methods, which will be discussed in detail later.
This compound falls under the category of alkenyl alcohols due to its unsaturation and hydroxyl functional group. Its structure features a double bond between the third and fourth carbon atoms, contributing to its reactivity and unique properties.
The synthesis of 3-Nonen-1-ol can be achieved through several methods:
The selection of synthesis method may depend on factors such as desired yield, purity, and cost-effectiveness. The hydroformylation route is particularly favored for large-scale production due to its efficiency.
The molecular structure of 3-Nonen-1-ol consists of a linear chain of nine carbon atoms with a hydroxyl group (-OH) attached to the terminal carbon. The double bond configuration is specified as cis, indicating that the substituents on the double bond are on the same side.
Key structural data includes:
3-Nonen-1-ol can participate in various chemical reactions:
The choice of reagents and conditions significantly affects the reaction pathways and yields:
The mechanism by which 3-Nonen-1-ol exerts its biological effects may involve interactions with cellular components such as enzymes and receptors. Preliminary studies suggest that it may influence cell signaling pathways and gene expression through binding interactions or enzyme modulation .
Research indicates potential quorum sensing inhibitory activity against certain bacterial strains, suggesting that this compound may play a role in microbial communication processes .
Key physical properties include:
Chemical properties include:
These properties make it suitable for applications in flavoring and fragrance formulations, where solubility in organic solvents is often required .
3-Nonen-1-ol finds various applications primarily in the food and fragrance industries due to its pleasant aroma reminiscent of tropical fruits. It is used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.
Additionally, its antibacterial properties have been evaluated for potential use in controlling microbial growth, particularly in formulations aimed at inhibiting quorum sensing in bacteria like Chromobacterium violaceum. .
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